molecular formula C17H20ClNO B1356382 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline CAS No. 87120-24-9

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline

Cat. No.: B1356382
CAS No.: 87120-24-9
M. Wt: 289.8 g/mol
InChI Key: ONIRYFFCEJAVNA-UHFFFAOYSA-N
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Description

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline: is an organic compound with the molecular formula C₁₇H₂₀ClNO . It is a derivative of aniline, characterized by the presence of a chloro group at the third position and a phenoxy group substituted with a 2-methylbutan-2-yl group at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline typically involves the following steps:

    Nitration of 4-[4-(2-methylbutan-2-yl)phenoxy]aniline: The starting material, 4-[4-(2-methylbutan-2-yl)phenoxy]aniline, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the third position.

    Reduction of Nitro Group: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Chlorination: The final step involves the chlorination of the amino group at the third position using a chlorinating agent like thionyl chloride or phosphorus trichloride.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction of the chloro group can yield the corresponding aniline derivative.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols in the presence of a base such as sodium hydroxide.

Major Products:

Scientific Research Applications

Chemistry: : The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.

Biology: : It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: : Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: : It is used in the production of dyes, pigments, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and phenoxy groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

  • 4-Chloro-2-methyl-2-butanol
  • 3-Chloro-2-[4-(2-methylbutan-2-yl)phenoxy]aniline

Comparison:

3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline is unique due to the specific positioning of the chloro and phenoxy groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

3-chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIRYFFCEJAVNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524817
Record name 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87120-24-9
Record name 3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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